[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
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Overview
Description
[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a chlorophenyl group, a trifluoromethyl group, and a diphenylmethylpiperazine moiety.
Preparation Methods
The synthesis of [5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the chlorophenyl, trifluoromethyl, and diphenylmethylpiperazine groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorophenyl derivatives, trifluoromethylating agents, and diphenylmethylpiperazine. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents These compounds may share similar structural features but differ in their chemical and biological properties
Properties
Molecular Formula |
C31H29ClF3N5O |
---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C31H29ClF3N5O/c32-24-13-11-21(12-14-24)25-19-27(31(33,34)35)40-28(36-25)20-26(37-40)30(41)39-17-15-38(16-18-39)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,20,25,27,29,36H,15-19H2 |
InChI Key |
KDFZQUKJCOGDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(CC(NC5=C4)C6=CC=C(C=C6)Cl)C(F)(F)F |
Origin of Product |
United States |
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